molecular formula C31H30N2O6 B015609 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine CAS No. 191474-13-2

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Cat. No.: B015609
CAS No.: 191474-13-2
M. Wt: 526.6 g/mol
InChI Key: SWDIHODJLJEUEJ-UPRLRBBYSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is a modified nucleoside derivative. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biochemistry for various applications, including gene synthesis, sequencing, and as probes in diagnostic tests.

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA molecule itself. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligodeoxynucleotides, which are short DNA molecules with a specific sequence .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . This method involves the formation of a phosphodiester bond between the 5’-hydroxyl group of one nucleotide and the 3’-hydroxyl group of another nucleotide, creating a chain of nucleotides, or a polynucleotide .

Biochemical Pathways

The biochemical pathway primarily affected by 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA synthesis pathway. By incorporating this modified nucleoside into a growing DNA chain, it can alter the sequence of the DNA molecule. This can be used for various research purposes, such as studying the effects of specific DNA sequences .

Pharmacokinetics

Like other nucleosides, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into dna molecules .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the formation of a modified DNA molecule. This can have various effects depending on the specific sequence of the DNA molecule and the context in which it is used. For example, it can be used to create specific DNA sequences for use in research or therapeutic applications .

Action Environment

The action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is influenced by various environmental factors. For example, the efficiency of its incorporation into a DNA molecule can be affected by the conditions of the reaction, such as the temperature and pH. Additionally, the stability of the compound can be affected by factors such as light and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine typically involves the protection of the thymidine nucleoside. The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5’-O-(4,4’-Dimethoxytrityl)thymidine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same protection reaction but is optimized for larger quantities, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent any side reactions and to ensure the stability of the product during storage and transportation .

Properties

IUPAC Name

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIHODJLJEUEJ-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573118
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191474-13-2
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 2
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 5
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 6
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

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